1h-Indol-6-amine,4-(propylsulfonyl)-
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Overview
Description
1H-Indol-6-amine,4-(propylsulfonyl)- is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
The synthesis of 1H-Indol-6-amine,4-(propylsulfonyl)- can be achieved through several synthetic routes. Another approach is the Hemetsberger reaction, which is particularly suited for the regiospecific synthesis of 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indol-6-amine,4-(propylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents used in these reactions include methanesulfonic acid, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indol-6-amine,4-(propylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indol-6-amine,4-(propylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indol-6-amine,4-(propylsulfonyl)- can be compared with other indole derivatives, such as:
1H-Indol-6-amine: This compound lacks the propylsulfonyl group, which may result in different biological activities and chemical reactivity.
2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine: This compound has a similar structure but includes a chlorophenyl group, which can alter its pharmacological properties.
Properties
Molecular Formula |
C11H14N2O2S |
---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
4-propylsulfonyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2O2S/c1-2-5-16(14,15)11-7-8(12)6-10-9(11)3-4-13-10/h3-4,6-7,13H,2,5,12H2,1H3 |
InChI Key |
RAXXPZPETBPPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=CC2=C1C=CN2)N |
Origin of Product |
United States |
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